molecular formula C17H19N3O4S B15106658 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B15106658
M. Wt: 361.4 g/mol
InChI Key: PWTKEHCVTQONEF-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a phenyl group at position 3 and an acetamide side chain modified with a 1,1-dioxidotetrahydrothiophen-3-yl group. The pyridazinone scaffold is well-documented for its pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C17H19N3O4S/c1-19(14-9-10-25(23,24)12-14)17(22)11-20-16(21)8-7-15(18-20)13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3

InChI Key

PWTKEHCVTQONEF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound shares the 6-oxo-3-arylpyridazin-1(6H)-yl backbone with several analogs but differs in substituents and side-chain modifications. Key analogs include:

a) Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]
  • Structure : Features a p-tolyl (4-methylphenyl) group at position 3 and a methyl ester in the acetamide side chain.
  • Synthesis: Synthesized via a one-pot reaction involving amino acid esters and azides, yielding dipeptide derivatives and hydrazones .
  • Biological Activity: Pyridazinones with p-tolyl substituents exhibit anti-inflammatory and antimicrobial effects, attributed to enhanced lipophilicity and steric interactions with target enzymes .
b) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
  • Structure: Contains 4,5-dichloro substitutions on the pyridazinone ring and an azepane-sulfonyl group in the side chain.
  • Synthesis : Prepared via acid chloride coupling with 3-(azepan-1-ylsulfonyl)-4-methylaniline, achieving a 79% yield .
  • Key Data : LCMS (m/z 518.1 [M+H]+), HRMS (C20H22Cl2N4O4S requires 518.08) .
  • Implications : Chlorine atoms likely enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.
c) N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
  • Structure : Replaces the acetamide side chain with a pyrazole-substituted pyridazin-3-amine.
  • Crystallography: Reported in Acta Crystallographica, highlighting planar pyridazinone and pyrazole rings conducive to π-π stacking .

Pharmacological and Physicochemical Comparisons

Compound Key Substituents Synthesis Yield Reported Activities Metabolic Features
Target Compound Phenyl, sulfone-modified acetamide Not reported Hypothesized anti-inflammatory High polarity due to sulfone
Methyl-N-[2-(6-oxo-3-p-tolyl...acetamide] p-Tolyl, methyl ester Moderate Anti-inflammatory, antimicrobial Lipophilic (p-tolyl)
N-(3-(Azepan...acetamide 4,5-Dichloro, azepane-sulfonyl 79% PRMT5 inhibition (hypothetical) Enhanced stability (chlorine)
N-Phenyl-6-(1H-pyrazol...amine Pyrazole, pyridazin-3-amine Not reported Anticancer (speculative) Planar structure for DNA intercalation

Substituent Impact on Activity

  • Phenyl vs.
  • Sulfone vs. Azepane-Sulfonyl : The tetrahydrothiophene sulfone in the target compound offers rigidity and polarity, whereas azepane-sulfonyl groups provide conformational flexibility, possibly affecting off-target interactions .
  • Chlorine Substitutions: Dichloro-substituted pyridazinones (e.g., ) exhibit stronger electron-withdrawing effects, which could enhance reactivity in electrophilic environments compared to the phenyl-substituted target compound.

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